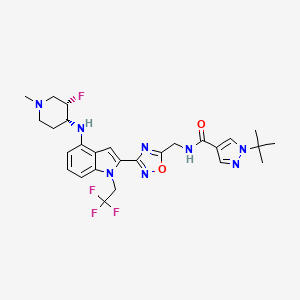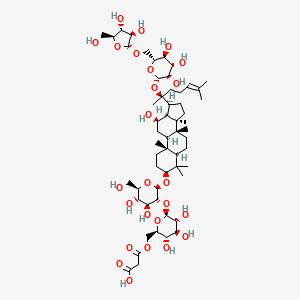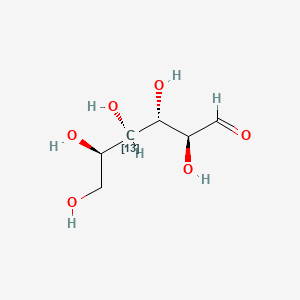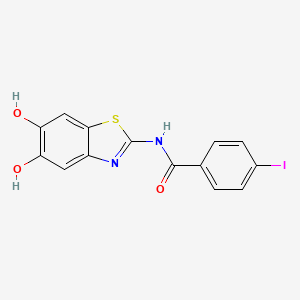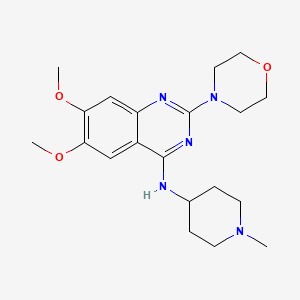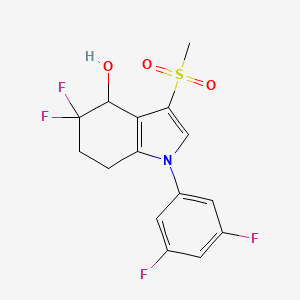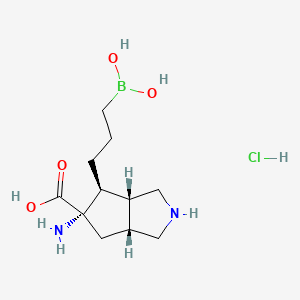
ARG1-IN-1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARG1-IN-1 (hydrochloride) is a potent inhibitor of human arginase 1, exhibiting an inhibitory concentration (IC50) value of 29 nanomolar . Arginase 1 is an enzyme involved in the urea cycle, catalyzing the hydrolysis of arginine to ornithine and urea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ARG1-IN-1 (hydrochloride) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds involve the use of boronic acids, amines, and various coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for ARG1-IN-1 (hydrochloride) are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis, purification, and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
ARG1-IN-1 (hydrochloride) primarily undergoes hydrolysis reactions due to the presence of the hydrochloride group. It may also participate in substitution reactions, particularly involving the functional groups attached to the core structure .
Common Reagents and Conditions
Common reagents used in the reactions involving ARG1-IN-1 (hydrochloride) include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of ARG1-IN-1 (hydrochloride) depend on the specific reagents and conditions used. Hydrolysis reactions typically yield the free base form of the compound, while substitution reactions may result in modified derivatives with different functional groups .
Aplicaciones Científicas De Investigación
ARG1-IN-1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, ARG1-IN-1 (hydrochloride) is used as a tool compound to study the inhibition of arginase 1 and its effects on various biochemical pathways .
Biology
In biological research, this compound is utilized to investigate the role of arginase 1 in cellular processes, including cell proliferation, differentiation, and immune responses .
Medicine
In medical research, ARG1-IN-1 (hydrochloride) is explored for its potential therapeutic applications in cancer treatment and immunotherapy. It has shown promise in reducing tumor growth and enhancing the efficacy of immune checkpoint inhibitors .
Industry
In the industrial sector, ARG1-IN-1 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting arginase 1 .
Mecanismo De Acción
ARG1-IN-1 (hydrochloride) exerts its effects by inhibiting the activity of arginase 1, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . By inhibiting arginase 1, this compound reduces the availability of ornithine and urea, which are essential for various cellular processes. The inhibition of arginase 1 also leads to increased levels of arginine, which can enhance immune responses and reduce tumor growth .
Comparación Con Compuestos Similares
ARG1-IN-1 (hydrochloride) is unique in its high potency and selectivity for arginase 1 inhibition . Similar compounds include:
BEC hydrochloride: A competitive arginase inhibitor with an inhibitory concentration (IC50) value of 0.31 micromolar for arginase II.
nor-NOHA monoacetate: A highly potent and selective arginase inhibitor used to study cardiovascular and obstructive airway diseases.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications .
Propiedades
Fórmula molecular |
C11H22BClN2O4 |
|---|---|
Peso molecular |
292.57 g/mol |
Nombre IUPAC |
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H21BN2O4.ClH/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18;/h7-9,14,17-18H,1-6,13H2,(H,15,16);1H/t7-,8+,9-,11-;/m0./s1 |
Clave InChI |
FZUNIIGBGINRPR-BPJDKYJYSA-N |
SMILES isomérico |
B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O.Cl |
SMILES canónico |
B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



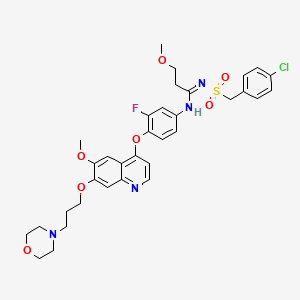

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
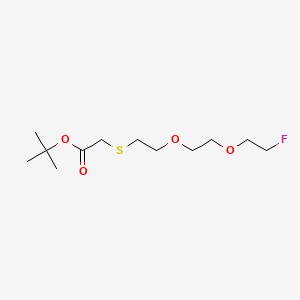
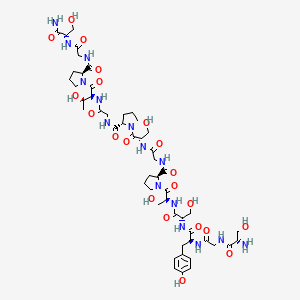
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
